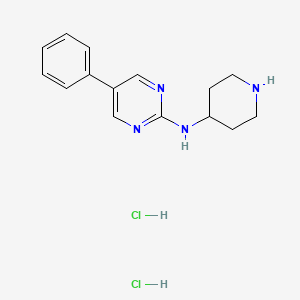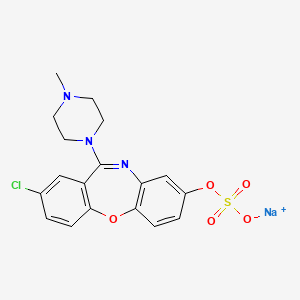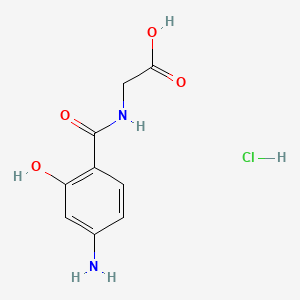
5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione is a chemical compound with the molecular formula C₁₄H₁₄O₄ and a molecular weight of 246.259 g/mol . It is also known by several synonyms, including 1,4-Naphthalenedione, 5,8-dihydroxy-2,3,6,7-tetramethyl, and Tetramethylnaphthazarin . This compound is part of the naphthoquinone family, which is known for its diverse biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione typically involves the oxidation of 2,3,6,7-tetramethylnaphthalene. One common method includes the use of strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions . The reaction is carried out under controlled temperature and pH to ensure the selective formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: Formation of higher quinones or carboxylic acids.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of ethers, esters, or other substituted derivatives.
Applications De Recherche Scientifique
5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione involves its ability to undergo redox reactions, which can generate reactive oxygen species (ROS). These ROS can interact with various molecular targets, including enzymes and DNA, leading to oxidative stress and cellular damage . The compound’s hydroxyl groups also allow it to form hydrogen bonds with biological molecules, influencing its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Naphthoquinone: A simpler quinone structure with similar redox properties.
Juglone (5-Hydroxy-1,4-naphthoquinone): Known for its antimicrobial and allelopathic properties.
Lawsone (2-Hydroxy-1,4-naphthoquinone): Used in traditional medicine and as a dye.
Uniqueness
5,8-Dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione is unique due to its multiple hydroxyl and methyl groups, which enhance its reactivity and potential biological activities. The presence of these functional groups allows for a broader range of chemical modifications and applications compared to simpler naphthoquinones .
Propriétés
Numéro CAS |
60583-16-6 |
|---|---|
Formule moléculaire |
C14H14O4 |
Poids moléculaire |
246.26 g/mol |
Nom IUPAC |
5,8-dihydroxy-2,3,6,7-tetramethylnaphthalene-1,4-dione |
InChI |
InChI=1S/C14H14O4/c1-5-6(2)12(16)10-9(11(5)15)13(17)7(3)8(4)14(10)18/h15-16H,1-4H3 |
Clé InChI |
WBAZMMHJYXYLOI-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C2C(=C1O)C(=O)C(=C(C2=O)C)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 2-[2-(hydroxymethyl)imidazol-1-yl]acetate](/img/structure/B13851697.png)





![(5a,11ss)-11,17-dihydroxy-21-[(tetrahydro-2H-pyran-2-yl)oxy]-pregnane-3,20-dione](/img/structure/B13851760.png)

![N-[4-[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,2,2-trifluoroacetamide](/img/structure/B13851767.png)


